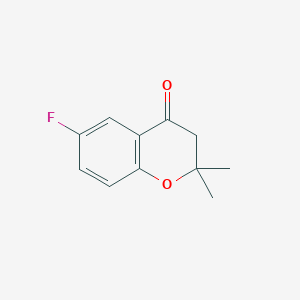

6-Fluoro-2,2-dimethylchroman-4-one

Vue d'ensemble

Description

6-Fluoro-2,2-dimethylchroman-4-one is a chemical compound that belongs to the class of chromanonesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,2-dimethylchroman-4-one typically involves the use of fluorinated building blocks and chromanone derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-2,2-dimethylchroman-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.

Reduction: Reduction reactions can modify the ketone group to form alcohols.

Substitution: The fluorine group enhances the lipophilicity of the compound and favors further functionalization via nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Iodine is commonly used as a catalyst for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols are often used in substitution reactions.

Major Products Formed

Oxidation: Aromatized chromanone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromanone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

6-Fluoro-2,2-dimethylchroman-4-one serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be modified to create compounds with specific biological activities.

- Key Intermediate : The compound is utilized in the synthesis of drugs targeting ATP-sensitive potassium channels, which are involved in regulating insulin release and vascular smooth muscle contraction. Studies have shown that derivatives of this compound exhibit myorelaxant effects on vascular smooth muscle tissue, indicating its potential for developing treatments for conditions such as hypertension and diabetes .

The biological activity of this compound and its derivatives has been extensively studied. The compound has demonstrated various pharmacological effects:

- KATP Channel Activation : Research indicates that certain derivatives can act as openers of KATP channels, which play a significant role in regulating insulin secretion from pancreatic β-cells. This property can be beneficial for managing type 2 diabetes .

- Inhibitory Effects on Enzymes : Compounds derived from this compound have shown inhibitory activity against enzymes such as monoamine oxidase B and butyrylcholinesterase. These enzymes are implicated in neurodegenerative diseases, making these derivatives potential candidates for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mécanisme D'action

The specific mechanism of action for 6-Fluoro-2,2-dimethylchroman-4-one is not well-documented. its potential as an enzyme inhibitor suggests that it

Activité Biologique

6-Fluoro-2,2-dimethylchroman-4-one is a synthetic compound belonging to the chromanone class, which has gained attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H11F O2

- CAS Number : 105799-73-3

The presence of the fluorine atom at the 6-position enhances the compound's lipophilicity and influences its reactivity and biological activity. The chromanone structure allows for various functionalizations, making it a versatile scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Antiparasitic Activity : Chromanone analogs have demonstrated antiparasitic effects by inhibiting pteridine reductase-1, an enzyme crucial for the survival of certain parasites.

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes associated with age-related diseases. Its structural properties allow it to interact effectively with enzyme active sites .

- Antioxidant Properties : The fluorine substitution contributes to the compound's antioxidant capabilities, enabling it to scavenge free radicals and mitigate oxidative stress.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antiproliferative Effects : Studies have indicated that derivatives of chromanones exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Chromanone derivatives have shown promise in neuroprotection by acting as inhibitors of histone deacetylases (HDACs), which are implicated in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of chromanone derivatives, this compound was tested against several human tumor cell lines. The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study: Neuroprotective Mechanism

Another study focused on the neuroprotective potential of chromanone derivatives, including this compound. The results demonstrated that these compounds could enhance neuronal survival in models of oxidative stress by modulating signaling pathways associated with cell survival and apoptosis.

Propriétés

IUPAC Name |

6-fluoro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMDEXLUJRBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453826 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105799-73-3 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.